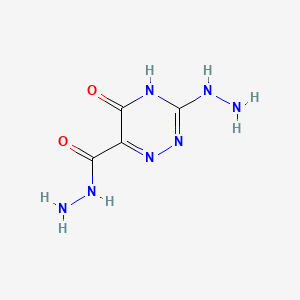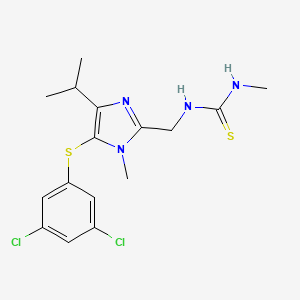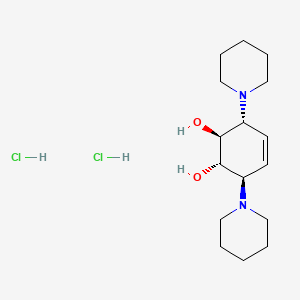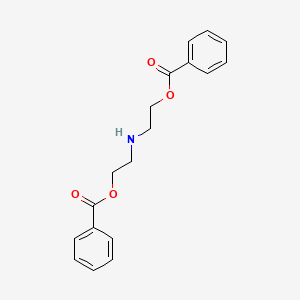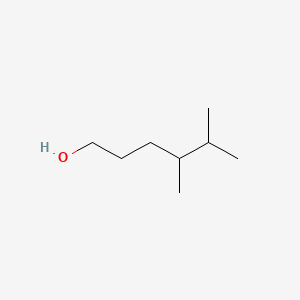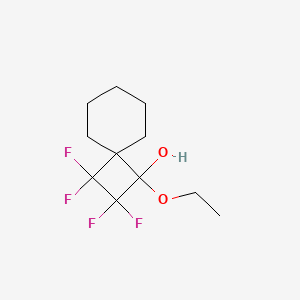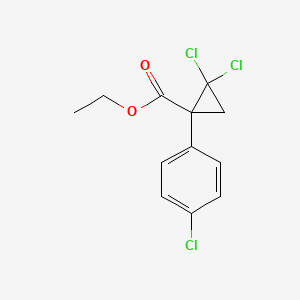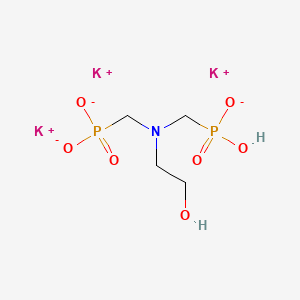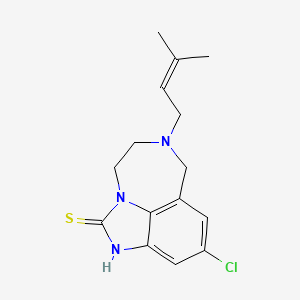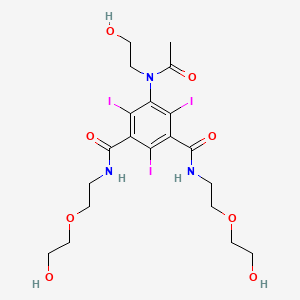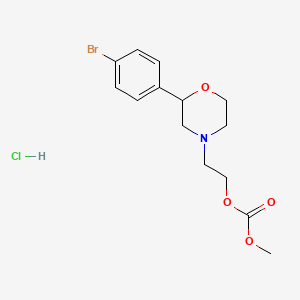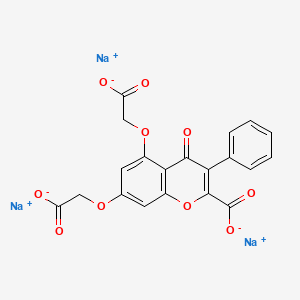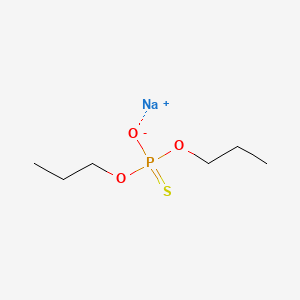
Dipropyl sodium phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl sodium phosphorothioate is an organophosphorus compound that contains phosphorus, sulfur, and sodium atoms. It is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. These compounds are characterized by the presence of a phosphorus-sulfur bond, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropyl sodium phosphorothioate can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method involves the formation of the O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halide to form the desired phosphorothioate . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to the efficiency, high yields, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl sodium phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the compound into phosphorothioate hydrides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and nucleophiles like thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate hydrides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Dipropyl sodium phosphorothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dipropyl sodium phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors . In biological systems, it can modulate gene expression by interacting with nucleic acids, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Dipropyl sodium phosphorothioate can be compared with other similar compounds such as dialkyl dithiophosphinates and dialkyl dithiophosphates:
Dialkyl dithiophosphinates: These compounds exhibit higher selectivity and flotation rates for certain metal sulfides compared to this compound.
Dialkyl dithiophosphates: While similar in structure, dialkyl dithiophosphates have different reactivity and selectivity profiles.
List of Similar Compounds
- Dialkyl dithiophosphinates
- Dialkyl dithiophosphates
- Xanthates
This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
10533-40-1 |
|---|---|
Formule moléculaire |
C6H14NaO3PS |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
sodium;oxido-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1 |
Clé InChI |
UEMNSLFCPWTOQZ-UHFFFAOYSA-M |
SMILES canonique |
CCCOP(=S)([O-])OCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


